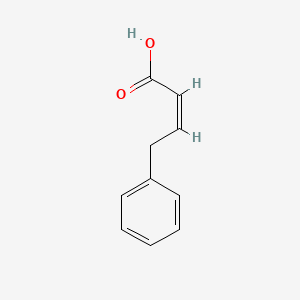![molecular formula C13H27N3 B13937597 4-[4-(1-Methylethyl)-1-piperazinyl]-cyclohexanamine](/img/structure/B13937597.png)
4-[4-(1-Methylethyl)-1-piperazinyl]-cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(1-Methylethyl)-1-piperazinyl]-cyclohexanamine is a complex organic compound that features a cyclohexane ring bonded to a piperazine ring, which is further substituted with an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1-Methylethyl)-1-piperazinyl]-cyclohexanamine typically involves the reaction of cyclohexanone with piperazine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The isopropyl group is introduced through a subsequent alkylation step using isopropyl bromide or a similar reagent .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
4-[4-(1-Methylethyl)-1-piperazinyl]-cyclohexanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Alkylating agents: Isopropyl bromide, methyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
4-[4-(1-Methylethyl)-1-piperazinyl]-cyclohexanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions
作用機序
The mechanism of action of 4-[4-(1-Methylethyl)-1-piperazinyl]-cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic pathways .
類似化合物との比較
Similar Compounds
- 4-(1-Methylethyl)octane
- 5-(1-Methylpropyl)decane
- 1-Ethyl-2-methylcyclohexane
- Methylcyclopentane
Uniqueness
4-[4-(1-Methylethyl)-1-piperazinyl]-cyclohexanamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H27N3 |
|---|---|
分子量 |
225.37 g/mol |
IUPAC名 |
4-(4-propan-2-ylpiperazin-1-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H27N3/c1-11(2)15-7-9-16(10-8-15)13-5-3-12(14)4-6-13/h11-13H,3-10,14H2,1-2H3 |
InChIキー |
AJDBJBOCTVMDRM-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCN(CC1)C2CCC(CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one](/img/structure/B13937521.png)
![6-Bromo-2,8-dimethylpyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione](/img/structure/B13937526.png)
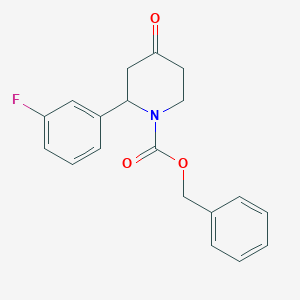
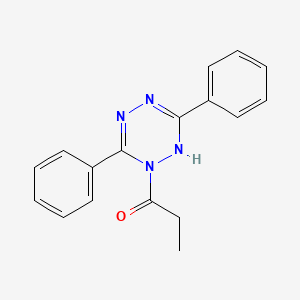
![4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile](/img/structure/B13937540.png)
![1,1-Dimethylethyl 5-amino-3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13937542.png)

![Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate](/img/structure/B13937546.png)
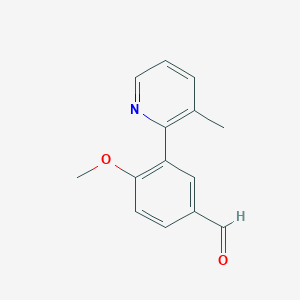

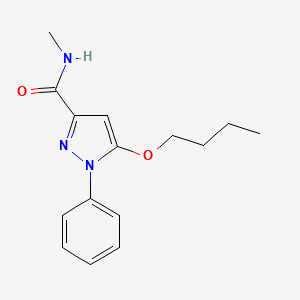

![4-Chloro-3-[(2,5-diiodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937580.png)
